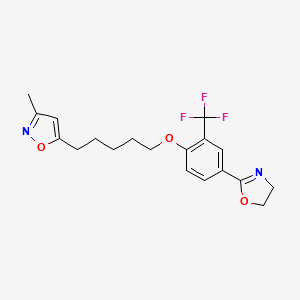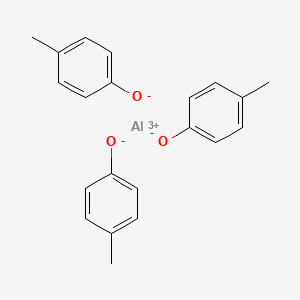![molecular formula C22H33NO2 B12677224 Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate CAS No. 94199-59-4](/img/structure/B12677224.png)
Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate is a complex organic compound known for its unique structure and properties. It contains a benzoate ester linked to an aliphatic chain with multiple methyl groups and a double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate typically involves the esterification of 2-aminobenzoic acid with an aliphatic aldehyde, followed by methylation. The reaction conditions often include:
Esterification: Reacting 2-aminobenzoic acid with an aliphatic aldehyde in the presence of an acid catalyst.
Methylation: Using methyl iodide or dimethyl sulfate as methylating agents under basic conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of 2-aminobenzoic acid and the aliphatic aldehyde.
Reaction Optimization: Controlling temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques such as distillation and recrystallization to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing nucleophiles like alcohols or amines under acidic or basic conditions
Major Products
Epoxides and Diols: From oxidation reactions.
Secondary Amines: From reduction reactions.
Various Esters and Amides: From substitution reactions
Aplicaciones Científicas De Investigación
Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating signaling pathways related to cell growth, apoptosis, or metabolism
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-aminobenzoate: Lacks the aliphatic chain and double bond.
2,6,10-Trimethylundecanoic acid methyl ester: Lacks the benzoate ester and imine group
Uniqueness
Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate is unique due to its combination of aromatic and aliphatic features, making it versatile for various applications .
Propiedades
Número CAS |
94199-59-4 |
|---|---|
Fórmula molecular |
C22H33NO2 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
methyl 2-(2,6,10-trimethylundec-9-enylideneamino)benzoate |
InChI |
InChI=1S/C22H33NO2/c1-17(2)10-8-11-18(3)12-9-13-19(4)16-23-21-15-7-6-14-20(21)22(24)25-5/h6-7,10,14-16,18-19H,8-9,11-13H2,1-5H3 |
Clave InChI |
LLKNNLDMKUTUKR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)C=NC1=CC=CC=C1C(=O)OC)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide)](/img/structure/B12677165.png)




![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)

![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)

